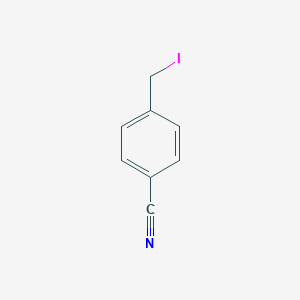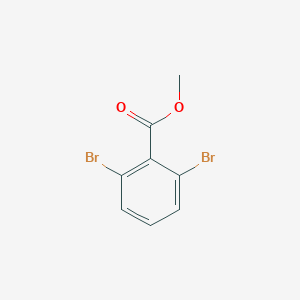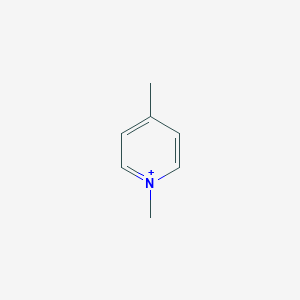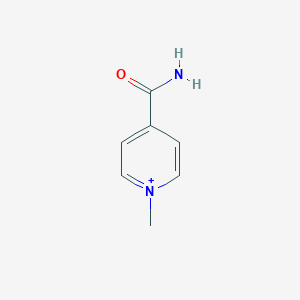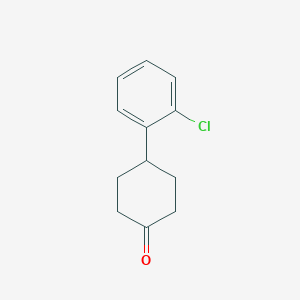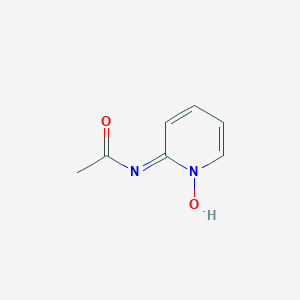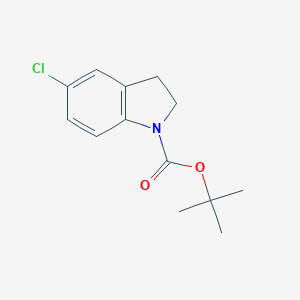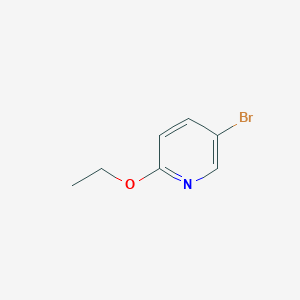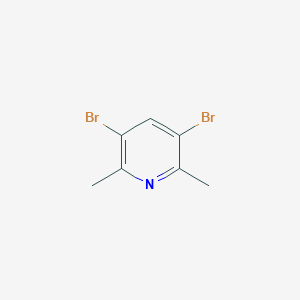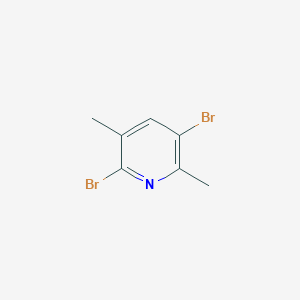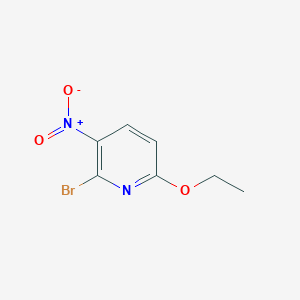
3,5-Dichloro-2-pyridone
Overview
Description
3,5-Dichloro-2-pyridone is an organic compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridone, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridone ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as cyclization, when it interacts with other substances .
Biochemical Pathways
It has been suggested that the compound might be involved in the biodegradation of 3, 5, 6-trichloro-2-pyridinol in micrococcus luteus ml .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-Dichloro-2-pyridone are not fully understood. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a study found that a strain of Micrococcus luteus was capable of degrading this compound . This suggests that the compound may interact with enzymes and proteins in this bacterium to undergo biodegradation .
Cellular Effects
It has been shown to have an inhibitory effect on Mycobacterium tuberculosis H37Rv in vitro . This suggests that this compound may have an impact on cellular processes in this bacterium .
Molecular Mechanism
It is known that the compound can be synthesized from trichloroacetonitrile and acrolein . The product of this reaction can then be cyclized to form this compound .
Temporal Effects in Laboratory Settings
It has been shown to have a time- and concentration-dependent antimicrobial effect against Mycobacterium tuberculosis H37Rv in vitro .
Metabolic Pathways
It has been suggested that the compound may be involved in two possible degradation pathways in Micrococcus luteus: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-pyridone typically involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile. This intermediate undergoes cyclization in the presence of acidic reagents such as hydrochloric acid to yield this compound . The reaction conditions often include heating the reactants in a solvent like benzene or acetonitrile, with copper catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using stainless-steel autoclaves for the reaction, maintaining precise temperature control, and employing efficient catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-pyridone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organoboronic acids in Suzuki cross-coupling reactions.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to form corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Palladium acetate as a catalyst, sodium carbonate as a base, and a mixture of water and dimethylformamide as solvents.
Hydrolysis: Dry hydrochloric acid in dimethylformamide.
Major Products:
Substitution Products: 3,5-Dichloro-2-arylpyridines.
Hydrolysis Products: Hydroxyl derivatives of this compound.
Scientific Research Applications
3,5-Dichloro-2-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a scaffold for drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its chemical stability and reactivity.
Comparison with Similar Compounds
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
2-Pyridone: The parent compound without chlorine substitutions, exhibiting different chemical properties and reactivity.
Uniqueness: 3,5-Dichloro-2-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution reactions and form stable derivatives makes it valuable in various applications .
Properties
IUPAC Name |
3,5-dichloro-3H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAVOOCMRUYTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052197 | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-33-2 | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary use of 3,5-Dichloro-2-pyridone in chemical synthesis?
A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly those with herbicidal activity. It is a key intermediate in producing alpha-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal properties [].
Q2: What is a notable chemical reaction involving this compound?
A2: this compound can be further chlorinated to yield 2,3,5-trichloropyridine. This reaction can be achieved using chlorine donors like thionyl chloride or phosphorus oxychloride at elevated temperatures (70-150°C) [, ].
Q3: Are there alternative synthetic routes to produce 2,3,5-trichloropyridine from this compound?
A3: Yes, research indicates that reacting this compound with phosgene in the presence of an N,N-disubstituted formamide and an inert solvent at temperatures ranging from 30°C to 150°C can also yield 2,3,5-trichloropyridine [].
Q4: Can this compound undergo reactions other than chlorination?
A4: Yes, studies have shown that this compound reacts with benzenesulfonyl chlorides in the presence of triethylamine at room temperature. This reaction leads to both O- and N-sulfonylated products, demonstrating the molecule's reactivity at different sites [].
Q5: What analytical techniques are used to identify and characterize this compound?
A6: While specific techniques are not detailed in the provided abstracts, researchers likely employ a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, separation techniques like High-Performance Liquid Chromatography (HPLC) might be used, especially when analyzing complex mixtures like bacterial filtrates [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


